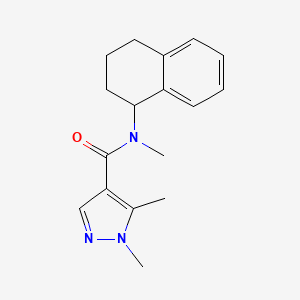
N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 has been found to have potent analgesic effects in animal models, but its use in humans is limited due to its potential for abuse and dependence.
Mechanism of Action
N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects. N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide is a full agonist at the mu-opioid receptor, meaning it produces maximal effects at this receptor.
Biochemical and Physiological Effects
N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide produces analgesia by binding to the mu-opioid receptor in the brain and spinal cord. This results in a decrease in the transmission of pain signals and an increase in pain tolerance. N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide also produces other effects, such as sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids.
Advantages and Limitations for Lab Experiments
N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide has been used extensively in animal models for its analgesic effects. It has been found to be more potent than morphine in some models, and it also has a longer duration of action. However, its use in humans is limited due to its potential for abuse and dependence. In addition, N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide is a Schedule I controlled substance in the United States, which restricts its use and availability.
Future Directions
There are several future directions for research on N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide. One area of interest is the development of analogs that have improved analgesic effects and reduced potential for abuse and dependence. Another area of interest is the study of the long-term effects of N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide use, particularly on the development of tolerance and dependence. Finally, there is interest in the use of N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide as a tool for studying the mu-opioid receptor and its role in pain processing.
Synthesis Methods
The synthesis of N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide involves the reaction of 3-ethynylaniline with cyclohexanone in the presence of a palladium catalyst. The resulting product is then reacted with chloroacetyl chloride to form the final compound. This method has been modified and optimized over the years to increase the yield and purity of N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide.
Scientific Research Applications
N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide has been extensively studied in animal models for its analgesic effects. It has been found to be more potent than morphine in some models, and it also has a longer duration of action. However, its use in humans is limited due to its potential for abuse and dependence.
properties
IUPAC Name |
N-(3-ethynylphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-12-7-6-10-14(11-12)16-15(17)13-8-4-3-5-9-13/h1,3-4,6-7,10-11,13H,5,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMTZQXMONGTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide](/img/structure/B7492570.png)


![4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid](/img/structure/B7492613.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492631.png)



